Oleanolic acid hydrate

Description

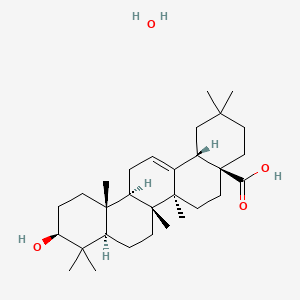

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O3.H2O/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7;/h8,20-23,31H,9-18H2,1-7H3,(H,32,33);1H2/t20-,21-,22+,23-,27-,28+,29+,30-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCHXFNUDFIZZHJ-RLFONNADSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H50O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for Oleanolic Acid Extraction and Purification

Comparative Analysis of Extraction Techniques

The choice between conventional and modern extraction techniques for oleanolic acid depends on several factors, including the desired yield, purity, processing time, solvent consumption, and environmental impact. While conventional methods are often characterized by their simplicity and low equipment cost, they can be time-consuming and require large volumes of organic solvents. Current time information in منطقة الظفرة, AE. In contrast, modern techniques offer significant improvements in efficiency and sustainability, often leading to higher yields in shorter times with reduced solvent use.

Conventional Solvent-Based Methods

Conventional methods rely on the solvent's ability to permeate the plant cell matrix and solubilize the target compounds. Current time information in منطقة الظفرة, AE. These techniques, including maceration, heat reflux, and Soxhlet extraction, have been widely used for isolating oleanolic acid. nih.gov

Maceration is a solid-liquid extraction technique where the plant material is soaked in a solvent for a specified period, allowing for the diffusion of oleanolic acid into the solvent. The process is governed by the principle of mass transfer, where the concentration gradient between the plant material and the solvent drives the extraction.

Optimization of maceration is crucial for maximizing the yield of oleanolic acid. Key parameters that are often adjusted include:

Solvent Type: The polarity of the solvent plays a significant role. Medium-polar solvents are generally preferred for oleanolic acid. Ethanol (B145695), particularly aqueous ethanol solutions (70–95%), has demonstrated high extraction efficiency. Current time information in منطقة الظفرة, AE. The water content in the ethanol can increase the swelling of the plant matrix, reduce solvent viscosity, and improve mass transport. Current time information in منطقة الظفرة, AE.

Temperature: While maceration is often performed at room temperature, elevated temperatures can enhance the solubility and diffusion rate of oleanolic acid. However, care must be taken to avoid the degradation of thermolabile compounds. Current time information in منطقة الظفرة, AE.

Solvent-to-Solid Ratio: A higher ratio of solvent to plant material can increase the concentration gradient and improve extraction efficiency, though optimal ratios vary depending on the plant source. Ratios in the range of 20:1 to 25:1 have been found to be effective. Current time information in منطقة الظفرة, AE.

Extraction Time: The duration of maceration is critical to ensure maximum recovery. Studies have evaluated extraction times ranging from several hours to days to determine the point of equilibrium. mdpi.com

One study demonstrated that maceration with 95% ethanol at room temperature could recover 90% of the oleanolic acid content from olive leaves in a single stage. Current time information in منطقة الظفرة, AE.

Heat reflux extraction (HRE) and Soxhlet extraction are two common methods that utilize heat to increase extraction efficiency.

Heat Reflux Extraction (HRE) involves boiling the solvent with the plant material, with the vapor being condensed and returned to the extraction flask. This continuous process at an elevated temperature enhances the solubility and diffusion of oleanolic acid. Research on Ligustrum lucidum found that the yields of oleanolic acid were relatively stable between 40 to 70 °C, suggesting an equilibrium of desorption and solubility is reached at 40 °C. Current time information in منطقة الظفرة, AE.

Soxhlet Extraction is a continuous extraction method where fresh, hot solvent is repeatedly passed over the plant material held in a thimble. This technique is often considered more efficient than simple maceration or heat reflux because the material is constantly exposed to fresh solvent, maintaining a high concentration gradient. researchgate.net However, it is also known to be time- and solvent-intensive. researchgate.net One study comparing methods found Soxhlet extraction to yield a higher recovery of triterpenes than sonication. researchgate.net Conversely, another study noted that a heat reflux condenser was the most efficient method, with Soxhlet extraction performing slightly less effectively. nih.gov The prolonged exposure to high temperatures in both HRE and Soxhlet extraction can pose a risk of degrading heat-sensitive compounds. Current time information in منطقة الظفرة, AE.

| Method | Principle | Key Optimization Parameters | Advantages | Disadvantages |

|---|---|---|---|---|

| Maceration | Soaking plant material in a solvent to allow for passive diffusion of the target compound. mdpi.com | Solvent type and concentration, temperature, solvent-to-solid ratio, extraction time. Current time information in منطقة الظفرة, AE. | Simple, low equipment cost. | Can be time-consuming, may result in lower yields compared to other methods. mdpi.com |

| Heat Reflux Extraction (HRE) | Boiling a solvent with the plant material and condensing the vapor back into the mixture to enhance extraction. Current time information in منطقة الظفرة, AE. | Solvent type, temperature, extraction time. Current time information in منطقة الظفرة, AE. | Faster than maceration due to elevated temperature. | Requires heating, potential for degradation of thermolabile compounds. Current time information in منطقة الظفرة, AE. |

| Soxhlet Extraction | Continuous washing of the plant material with fresh, hot solvent. researchgate.net | Solvent type, cycle time, total extraction time. magtechjournal.com | Often more efficient than maceration or HRE due to continuous fresh solvent exposure. researchgate.net | Time-consuming, high solvent consumption, prolonged heat exposure. Current time information in منطقة الظفرة, AE.researchgate.net |

Modern Enhanced Extraction Approaches

To overcome the limitations of conventional methods, several modern extraction techniques have been developed. These approaches often utilize energy sources like ultrasound or supercritical fluids to enhance the extraction process, resulting in higher efficiency and reduced environmental impact.

Ultrasonic-Assisted Extraction (UAE) employs high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, leading to the disruption of plant cell walls and enhanced penetration of the solvent into the plant matrix. nih.gov This phenomenon accelerates mass transfer and significantly reduces extraction time and temperature. scirp.org

Optimized UAE protocols for oleanolic acid have been developed for various plant sources. Key parameters include:

Ultrasonic Power/Amplitude: Higher power can increase cavitation and improve extraction, but excessive power may degrade the target compound. scirp.org

Frequency: Different frequencies can affect the efficiency of cell wall disruption.

Extraction Time: UAE significantly shortens the required extraction time, often to just a few minutes. scirp.orgbbe.or.kr

Temperature: UAE can be performed at lower temperatures than HRE or Soxhlet, which is beneficial for preserving thermosensitive compounds. jmcs.org.mx

Solvent: Similar to conventional methods, aqueous ethanol is a commonly used and effective solvent. researchgate.net

Liquid-to-Solid Ratio: This ratio affects the efficiency of ultrasonic wave transmission and mass transfer. jmcs.org.mx

A study on Ligustrum lucidum identified optimal UAE conditions as 95% ethanol, a liquid-to-solid ratio of 1:20, and an extraction time of 10 minutes at 40°C, yielding 6.3 ± 0.25 mg/g of oleanolic acid. researchgate.net Another study using an ionic liquid-based UAE on grape seeds achieved a yield of 13.4 mg/g under optimized conditions. scirp.org

Supercritical Fluid Extraction (SFE) is a green extraction technology that utilizes a supercritical fluid—most commonly carbon dioxide (CO₂)—as the solvent. nih.gov A substance becomes a supercritical fluid when it is heated and pressurized above its critical temperature and pressure, endowing it with properties of both a liquid and a gas. nisargabiotech.com Supercritical CO₂ (SC-CO₂) is non-toxic, non-flammable, and can be easily removed from the extract by depressurization, leaving no solvent residue. nih.gov

The solvating power of SC-CO₂ can be tuned by adjusting the pressure and temperature. nisargabiotech.com Since CO₂ is nonpolar, its ability to extract slightly polar compounds like oleanolic acid is limited. Therefore, a polar co-solvent, or modifier, such as ethanol is often added to the SC-CO₂ to increase its polarity and enhance the extraction yield. mdpi.com

Applications of SFE for oleanolic acid extraction have been explored for various materials, including grape pomace and Fructus Ligustri Lucidi. magtechjournal.comscispace.com Key parameters for optimization include:

Pressure: Higher pressure generally increases the density and solvating power of the SC-CO₂. nisargabiotech.com

Temperature: Temperature has a dual effect; it can increase the vapor pressure of the solute but decrease the solvent density. nisargabiotech.com

Co-solvent: The type and concentration of the co-solvent (e.g., ethanol) are critical for extracting polar compounds. mdpi.com

Flow Rate: The flow rate of the supercritical fluid affects the residence time and extraction kinetics.

In one study, the SFE of oleanolic acid from grape pomace was significantly improved by using ethanol as a modifier, increasing the yield ratio (SFE vs. solid-liquid extraction) from 1/5 to 1/3. researchgate.net Another investigation found that optimal SFE conditions for Fructus Ligustri Lucidi involved a pressure of 18 MPa, a temperature of 60°C, and the use of 95% ethanol as an entrainer, which extracted 87.4% of the available oleanolic acid. magtechjournal.com

| Method | Principle | Key Optimization Parameters | Advantages | Disadvantages |

|---|---|---|---|---|

| Ultrasonic-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls and enhance mass transfer. nih.gov | Ultrasonic power, frequency, time, temperature, solvent, liquid-to-solid ratio. scirp.orgjmcs.org.mx | Reduced extraction time and solvent consumption, higher efficiency, suitable for thermolabile compounds. scirp.orgbbe.or.kr | Potential for degradation at high power, equipment cost. |

| Supercritical Fluid Extraction (SFE) | Utilizes a supercritical fluid (e.g., CO₂) as a tunable and clean solvent. nih.gov | Pressure, temperature, co-solvent type and concentration, flow rate. mdpi.comnisargabiotech.com | "Green" and environmentally friendly, high selectivity, solvent-free extract. nih.govnih.gov | High initial equipment cost, may require a co-solvent for polar compounds. researchgate.net |

Optimization of Extraction Parameters

The efficient recovery of oleanolic acid from plant matrices is contingent upon the meticulous optimization of various extraction parameters. These factors significantly influence the yield and purity of the final product by affecting the solubility, mass transfer, and stability of the target compound. Key parameters that are subject to optimization include the choice of solvent, the temperature and duration of the extraction process, and the ratio of solvent to raw material.

Solvent System Rationalization

The selection of an appropriate solvent system is a critical first step in developing an effective extraction protocol for oleanolic acid. The polarity of the solvent must be well-matched with that of oleanolic acid to ensure high yields. nih.gov Ethanol and methanol (B129727) are commonly used due to their suitable polarities; however, ethanol is often preferred for applications in the food, cosmetic, and pharmaceutical industries because of its lower toxicity. nih.gov

Research has consistently shown that aqueous ethanol is a more effective solvent than absolute ethanol for extracting triterpene acids like oleanolic acid. nih.gov The presence of water in the ethanol mixture increases the swelling of the plant tissue matrix, reduces the solvent's viscosity, and improves mass transport, all of which facilitate a more efficient extraction. nih.gov Studies indicate that the maximum extraction efficiency for oleanolic acid is achieved with ethanol concentrations in the range of 70–95%. nih.gov Conversely, using aqueous ethanol with a water content greater than 50% can increase the solvent's polarity beyond the optimal range for oleanolic acid, leading to a decreased yield. nih.gov

Other solvent systems have also been investigated. For instance, a study on the extraction of oleanolic acid from the roots of Lantana camara identified an optimal solvent composition of 52.5% methanol in a methanol-ethyl acetate (B1210297) mixture. researchgate.net Advanced research has also explored the use of ionic liquids. A 0.7 mol/L solution of 1-butyl-3-methylimidazolium chloride ([C4mim]Cl) in water has been successfully used as an extractant in an ultrasonic-assisted method, demonstrating significantly higher efficiency compared to conventional ultrasonic extraction. nih.gov

| Solvent System | Source Material | Optimal Conditions/Concentration | Key Findings | Reference |

|---|---|---|---|---|

| Aqueous Ethanol | General Natural Products | 70-95% Ethanol | Water content enhances swelling of plant matrix and improves mass transport, increasing yield compared to pure ethanol. nih.gov | nih.gov |

| Methanol-Ethyl Acetate Mixture | Lantana camara roots | 52.5% Methanol | Identified as the most suitable composition for maximizing oleanolic acid yield from this specific source. researchgate.net | researchgate.net |

| Ionic Liquid ([C4mim]Cl) in Water | Grape Seeds | 0.7 mol/L | Ionic liquid-based ultrasonic-assisted extraction (ILUAE) showed 1.64-folds higher efficiency than regular UAE. nih.gov | nih.gov |

| Ethanol (96% v/v) | Jujube | - | Used as the standard solvent in a study optimizing other parameters like temperature, time, and liquid-to-solid ratio. jmcs.org.mx | jmcs.org.mx |

Temperature and Time Profile Studies

Temperature and extraction time are interdependent parameters that significantly affect the recovery of oleanolic acid. Elevated temperatures can enhance the solubility and diffusion rate of the target compound and decrease the viscosity of the solvent, thereby improving extraction efficiency. nih.govfrontiersin.org However, excessively high temperatures can lead to the degradation of heat-sensitive compounds and the extraction of undesirable impurities. frontiersin.org

The optimal temperature can vary depending on the extraction method and the plant source. In an ultrasound-assisted extraction (UAE) of oleanolic acid from jujube, the predicted optimal temperature was found to be 40.34°C. jmcs.org.mx A separate study on Lantana camara roots determined the most suitable extraction temperature to be 35°C. researchgate.net Interestingly, a heat-reflux extraction study on Ligustrum lucidum found that the yields of oleanolic acid were nearly constant in the temperature range of 40 to 70°C, suggesting that the compound reached an equilibrium of desorption and solubility at 40°C and was thermally stable within this range. nih.gov

Extraction time must also be carefully controlled to ensure complete recovery without degrading the product. For the UAE of jujube, the optimal sonication time was 34.63 minutes. jmcs.org.mx For the extraction from Lantana camara roots, a longer time of 55 minutes was found to be ideal. researchgate.net In an ionic liquid-based UAE from grape seeds, an ultrasonication time of 13 minutes was sufficient when coupled with a total extraction time of 4 hours at 48°C. nih.gov These studies highlight the necessity of tailoring time and temperature profiles to the specific extraction technique and raw material.

| Extraction Method | Source Material | Optimal Temperature (°C) | Optimal Time (min) | Key Findings | Reference |

|---|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Jujube | 40.34 | 34.63 | Response surface methodology predicted these precise optimal conditions for maximum yield. jmcs.org.mx | jmcs.org.mx |

| Conventional Extraction | Lantana camara roots | 35 | 55 | Part of a multi-parameter optimization that also included solvent ratio and particle size. researchgate.net | researchgate.net |

| Heat-Reflux Extraction | Ligustrum lucidum | 40-70 | Not specified | Yields were almost unchanged in this range, indicating thermal stability. nih.gov | nih.gov |

| Ionic Liquid UAE (ILUAE) | Grape Seeds | 48 | 13 (sonication) / 240 (total) | Demonstrated high efficiency with a relatively short sonication period. nih.gov | nih.gov |

Liquid-to-Material Ratio Determinations

The liquid-to-material ratio, also known as the solvent-to-solid ratio, is another crucial parameter that influences the extraction efficiency. A higher ratio can create a larger concentration gradient between the plant material and the solvent, which enhances the diffusion of the target compound into the solvent, thereby increasing the extraction yield. jmcs.org.mxnih.gov However, an excessively high ratio leads to greater solvent consumption and increased costs for subsequent solvent recovery, making it economically unviable. Therefore, determining the optimal ratio is a balance between maximizing yield and minimizing solvent use.

Different studies have reported a wide range of optimal liquid-to-material ratios, reflecting the influence of the raw material and the extraction technique. For the ultrasound-assisted extraction from jujube, the efficiency increased as the ratio went from 10 to 15 mL/g, with the predicted optimum being 14.85 mL/g. jmcs.org.mx Research on various natural products suggests that maximum extraction efficiency is often achieved with ratios in the 20:1 to 25:1 mL/g range. nih.gov A study optimizing extraction from Lantana camara roots found a much higher optimal solvent-solid ratio of 55:1 mL/g. researchgate.net In the case of ionic liquid-assisted ultrasonic extraction from grape seeds, a liquid-solid ratio of 15:1 mL/g was deemed optimal. nih.gov This variation underscores the importance of empirical determination of this ratio for each specific extraction process.

| Extraction Method | Source Material | Optimal Ratio (mL/g) | Key Findings | Reference |

|---|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Jujube | 14.85:1 | Extraction efficiency increased with the ratio; the model predicted this value as optimal for yield. jmcs.org.mx | jmcs.org.mx |

| General Maceration | General Natural Products | 20:1 to 25:1 | This range was identified for reaching maximum extraction efficiency of oleanolic acid. nih.gov | nih.gov |

| Conventional Extraction | Lantana camara roots | 55:1 | A higher ratio was found to be most suitable for maximizing the yield from this specific plant material. researchgate.net | researchgate.net |

| Ionic Liquid UAE (ILUAE) | Grape Seeds | 15:1 | Established as the optimal ratio for this advanced, high-efficiency extraction method. nih.gov | nih.gov |

Chemical Synthesis and Derivatization Strategies for Oleanolic Acid

Semi-Synthesis of Oleanolic Acid Derivatives

Semi-synthesis, which involves the chemical modification of a naturally occurring starting material, is a key strategy for producing oleanolic acid derivatives. mdpi.com This approach leverages the complex, pre-existing stereochemistry of the natural product, allowing for the creation of structurally diverse analogues that would be challenging to produce through total synthesis. nih.gov Researchers have successfully synthesized numerous derivatives by targeting the main functional groups of the oleanolic acid skeleton. cjnmcpu.comnih.gov

The primary sites for functional group modification on the oleanolic acid molecule are the hydroxyl group at the C-3 position, the double bond between C-12 and C-13, and the carboxyl group at the C-28 position. cjnmcpu.comresearchgate.netresearchgate.net

The secondary hydroxyl group at the C-3 position is a frequent target for derivatization. researchgate.net Modifications at this site can significantly influence the molecule's properties. Common reactions include acylation, such as acetylation, and the introduction of various other moieties. nih.govscialert.net

For instance, acetylation of the C-3 hydroxyl group is a common initial step to protect the hydroxyl group during subsequent reactions at other positions of the molecule. nih.govnih.gov This is typically achieved using acetic anhydride (B1165640) in the presence of pyridine. nih.gov Beyond simple protection, introducing different functional groups at this position is a strategy to create novel derivatives. Researchers have synthesized derivatives by introducing hydrophilic groups, amino acid fragments, and nitrogen-containing heterocyclic side chains to the C-3 position to explore structure-activity relationships. mdpi.commdpi.com

Table 1: Examples of C-3 Hydroxyl Group Derivatization Reactions

| Derivative Type | Reagents and Conditions | Reference |

|---|---|---|

| Acetylation | Acetic anhydride, dry pyridine, 25°C | nih.gov |

| Trifluoroacetylation | Trifluoroacetic anhydride, dry pyridine, 0°C | nih.gov |

| Introduction of Polyamines | Reductive amination using various polyamines and Ti(Oi-Pr)4 followed by NaBH4 | researchgate.net |

The double bond between carbons 12 and 13 in the C-ring is another key site for chemical modification. researchgate.net Transformations at this position can lead to significant changes in the conformation and biological activity of the oleanane (B1240867) skeleton. mdpi.com Reactions often involve oxidation to introduce new functional groups.

One important transformation is the epoxidation of the double bond, often using an agent like meta-chloroperoxybenzoic acid (m-CPBA), which can then be followed by rearrangement to form a ketone at the C-12 position (12-oxo derivative). mdpi.comnih.gov This ketone can be further modified, for example, by converting it into an oxime. mdpi.com Another significant reaction involving this double bond is its participation in lactonization, where it is transformed to facilitate the formation of a lactone ring with the C-28 carboxyl group. mdpi.combeilstein-journals.org

The carboxylic acid group at the C-28 position is readily modified, most commonly through esterification and amidation. researchgate.netmdpi.com These modifications can alter the polarity and solubility of the resulting derivatives. mdpi.com

Esterification is frequently performed by reacting oleanolic acid with various alcohols in the presence of an acid catalyst. libretexts.org For example, methyl esters are commonly synthesized. nih.gov Amidation involves coupling the carboxylic acid with a range of primary and secondary amines, including piperazine (B1678402) and various alkane-diamines, often using coupling agents like N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS). nih.govup.ac.za These reactions have led to the synthesis of extensive libraries of amide derivatives. cjnmcpu.comresearchgate.net

Table 2: Examples of C-28 Carboxyl Group Modifications

| Modification Type | Reagents and Conditions | Resulting Functional Group | Reference |

|---|---|---|---|

| Esterification | Diazomethane or Alcohol/Acid Catalyst | Ester | nih.govlibretexts.org |

| Amidation | Amine, DCC, HSU, DMSO | Amide | up.ac.za |

| Amidation | Thionyl chloride or oxalyl chloride, then amine | Amide | researchgate.net |

Targeted synthetic strategies have been developed to produce specific classes of derivatives, such as lactones and bromolactones, which often exhibit interesting biological properties.

The formation of a lactone ring typically involves the C-28 carboxyl group and a nearby carbon atom, often following a transformation of the C-12/C-13 double bond. mdpi.com The synthesis of γ-lactones can be achieved through the reaction of oleanolic acid with oxidizing agents. For example, treatment with magnesium bis(monoperoxyphthalate) hexahydrate can yield a 12α-hydroxy-28,13β-olide. beilstein-journals.org

Bromolactones are synthesized by reacting oleanolic acid with a source of bromine in a suitable solvent. mdpi.comnih.gov A typical procedure involves treating the starting material with bromine in acetic acid. nih.gov This process, known as bromolactonization, results in the formation of a brominated lactone derivative. These derivatives can then be subjected to further modifications, such as oxidation of the C-3 hydroxyl group to a ketone. mdpi.com

Table 3: Synthesis of Oleanolic Acid Lactones and Bromolactones

| Derivative Class | Key Reaction | Reagents and Conditions | Reference |

|---|---|---|---|

| Lactone | Oxidation/Lactonization | m-CPBA in CHCl3 | mdpi.com |

| Lactone | Oxidation/Lactonization | Magnesium bis(monoperoxyphthalate) hexahydrate | beilstein-journals.org |

Synthesis of Specific Derivative Classes

Fatty Acid Ester Derivatives

The synthesis of 3-O-fatty acid ester derivatives of oleanolic acid can be achieved under mild esterification conditions, resulting in excellent yields, typically between 80-85%. tandfonline.comtandfonline.com This process involves the esterification of the C-3 hydroxyl group of the oleanolic acid molecule with various fatty acids. The length of the fatty acid chain can be varied, with derivatives containing C12 to C18 chains having been synthesized. tandfonline.com These modifications are intended to modulate the lipophilicity of the parent compound, which can influence its biological activity.

Glycoside Synthesis

The synthesis of oleanolic acid glycosides is a key strategy to create structural diversity for biological evaluation. nih.gov Methods have been developed for the facile synthesis of both monoglycosides and diglycosides with high yields. nih.gov

For the preparation of 3-glycosides , a common approach involves first protecting the C-28 carboxyl group as a benzyl (B1604629) ester. nih.gov The C-3 hydroxyl group is then glycosylated using glycosyl trichloroacetimidates as donors. nih.govmdpi.com Subsequent removal of the benzyl and other protecting groups yields the desired 3-O-glycoside. nih.gov

The synthesis of 28-glycosides can be efficiently achieved through an alkali-promoted condensation of the carboxylic acid with bromo-glycosides. nih.gov Another method involves acetylating the C-3 hydroxyl group, followed by glycosylation of the C-28 carboxyl group and subsequent deprotection. nih.gov

3,28-diglycosides can be prepared using two main approaches. One method involves the glycosylation of the previously synthesized 3-glycosides at the C-28 position. A second approach starts with the 28-glycosides, which are then glycosylated at the C-3 position. nih.gov Biotransformation using microbial enzyme systems, such as from Bacillus subtilis, has also been utilized for the synthesis of C-28-O-glycosides. mdpi.com

A variety of saccharide moieties have been successfully conjugated to oleanolic acid, including:

α-L-rhamnose mdpi.com

6-deoxy-α-L-talose mdpi.com

β-D-galactose mdpi.com

α-D-mannose mdpi.com

β-D-xylose-(1→4)-6-deoxy-α-L-talose mdpi.com

β-D-galactose-(1→4)-α-L-rhamnose mdpi.com

β-D-galactose-(1→3)-β-D-xylose-(1→4)-6-deoxy-α-L-talose mdpi.com

Indole-Fused Derivatives

Indole-fused derivatives of oleanolic acid have been synthesized to explore their potential as inhibitors of cell proliferation. dartmouth.edu The synthesis typically involves the Fischer indolization reaction, where a ketone precursor of oleanolic acid is reacted with a substituted phenylhydrazine (B124118) in acetic acid. nih.govsemanticscholar.org For instance, the 3-keto derivative of oleanolic acid can be reacted with various substituted phenylhydrazines to yield a series of [3, 2-b] indole-fused analogues. dartmouth.edusemanticscholar.org Modifications have included the introduction of fluoro, chloro, and methoxy (B1213986) substituents on the indole (B1671886) ring. nih.govsemanticscholar.orgnih.gov

| Derivative Type | Reactants | Key Reaction |

| Indole-fused Oleanolic Acid | Oleanolic acid-derived ketone, Substituted phenylhydrazine | Fischer Indolization nih.govsemanticscholar.org |

Oxime Derivatives

Oleanolic acid oxime ester derivatives have been designed and synthesized, primarily for evaluation as enzyme inhibitors. nih.govnih.gov The synthesis strategy involves modification at the C-3 position of the oleanolic acid scaffold. nih.gov A key intermediate is prepared through the oxidation of the C-3 hydroxyl group to a ketone, followed by oximation with hydroxylamine (B1172632) hydrochloride. mdpi.com This oxime intermediate is then condensed with various substituted carboxylic acids to yield the final oxime ester derivatives. mdpi.com This modular synthesis allows for the creation of a library of derivatives with different ester substituents for structure-activity relationship studies. nih.gov

Dimeric Oleanolic Acid Analogues

Dimeric analogues of oleanolic acid have been synthesized by linking two oleanolic acid molecules. A common strategy involves dimerization through the C-17 carboxyl group. mdpi.com This can be achieved by reacting oleanolic acid with α,ω-dihalogenoalkanes or α,ω-dihalogenoalkenes, which act as linkers of varying lengths. mdpi.comnih.gov Another approach involves linking the C-28 carboxyl groups using linkers such as 1,6-hexanediamine. researchgate.netnih.gov The length and nature of the spacer between the two oleanolic acid units are critical parameters that are varied to investigate their effect on the biological activity of the resulting dimers. researchgate.netnih.gov Acetylation of these dimers has also been performed to generate further derivatives. mdpi.com

| Dimer Linkage Position | Linker Type | Reference |

| C-17 Carboxyl Group | α,ω-dihalogenoalkanes/α,ω-dihalogenoalkenes | mdpi.comnih.gov |

| C-28 Carboxyl Group | 1,6-hexanediamine | researchgate.netnih.gov |

11-Oxooleanolic Acid Derivatives

To improve upon the biological properties of oleanolic acid, new analogues of 11-oxooleanolic acid have been prepared. mdpi.com The synthesis of these derivatives involves modifications to the core structure to introduce the 11-oxo functionality. Further derivatization of this scaffold can then be carried out to produce a range of compounds for biological screening. mdpi.com

Prodrug Design and Synthesis for Enhanced Research Applications

The therapeutic potential of oleanolic acid in research is sometimes limited by its poor aqueous solubility and bioavailability. nih.govmdpi.com To overcome these limitations, prodrug strategies have been employed. The design and synthesis of oleanolic acid prodrugs aim to improve its physicochemical properties and pharmacokinetic profile.

One approach involves the synthesis of hybrid compounds by coupling oleanolic acid with hydrogen sulfide (B99878) (H₂S) donor moieties via a suitable linker. mdpi.com Another strategy is the conjugation of amino acids to the C-3 hydroxyl group of oleanolic acid through an ester linkage. nih.gov This approach is intended to enhance hydrophilicity and alkalinity. nih.gov For instance, an oleanolic acid-lysine derivative has been synthesized and shown to improve the hydrophilicity of the parent compound. nih.gov The rationale is that the amino acid moiety can be recognized by transporters like peptide transporter 1 (PepT1), potentially improving oral absorption. mdpi.com

Furthermore, novel oleanolic acid prodrugs have been designed by reacting it with 1,3-cyclopropanyl phosphate (B84403) ester, which has been shown to improve the half-life of the compound in studies. nih.gov These synthetic strategies provide valuable tools for researchers to investigate the biological effects of oleanolic acid with improved delivery and efficacy.

Amino Acid/Dipeptide-Diester Prodrug Strategies

One prominent approach to enhance the oral absorption of oleanolic acid is the synthesis of amino acid and dipeptide-diester prodrugs. This strategy aims to utilize the peptide transporter 1 (PepT1), which is expressed in the intestine, to facilitate active transport of the modified compound. These prodrugs are designed to be recognized by PepT1, thereby increasing their uptake from the gastrointestinal tract.

Researchers have synthesized a series of novel ethylene (B1197577) glycol-linked amino acid-diester prodrugs of oleanolic acid. In this design, the carboxylic acid group of oleanolic acid is conjugated with the carboxylic acid group of various amino acids through an ethoxy linker, forming diester prodrugs.

A study investigating six such prodrugs demonstrated a significant enhancement in intestinal permeability. The effective permeability (Peff) of these prodrugs was evaluated using an in situ rat single-pass intestinal perfusion (SPIP) model at pH 6.0, which is optimal for PepT1-mediated transport. The results showed a notable increase in permeability compared to the parent oleanolic acid. For instance, the L-Phe ester prodrug exhibited a 2.5-fold enhancement in Peff, while the L-Val ester showed a 2.3-fold increase. nih.gov

Further in vivo pharmacokinetic studies in rats revealed improved oral absorption for selected prodrugs. Following intragastric administration, the L-Val ester and L-Tyr ester prodrugs led to a 1.56-fold and 1.54-fold increase in maximum plasma concentration (Cmax), respectively, compared to oleanolic acid. nih.gov The apparent bioavailability (Fapp) of these prodrugs was also enhanced, with a 2.21-fold increase for the L-Val ester and a 2.04-fold increase for the L-Tyr ester. nih.gov

Table 1: Permeability and Pharmacokinetic Data of Ethylene Glycol-Linked Oleanolic Acid Prodrugs

| Prodrug Moiety | Permeability Enhancement (Peff fold increase vs. OA at pH 6.0) | Cmax Enhancement (fold increase vs. OA) | Fapp Enhancement (fold increase vs. OA) |

|---|---|---|---|

| L-Phe ester | 2.5 | Not Reported | Not Reported |

| L-Val ester | 2.3 | 1.56 | 2.21 |

| L-Lys ester | 2.2 | Not Reported | Not Reported |

| D-Phe ester | 2.1 | Not Reported | Not Reported |

| D-Val ester | 1.9 | Not Reported | Not Reported |

| L-Tyr ester | Not Reported | 1.54 | 2.04 |

Building upon the ethylene glycol linker strategy, researchers have also explored the use of propylene (B89431) glycol as a linker. Propylene glycol is noted for its very low in vivo toxicity. mdpi.com In a comparative study, seven diester prodrugs of oleanolic acid with amino acid and dipeptide promoieties were synthesized using a propylene glycol linker.

The permeability of these prodrugs was assessed using a Caco-2 cell monolayer model. The results indicated a significant improvement in the apparent permeability coefficient (Papp) for several of the prodrugs. The L-Val ester prodrug demonstrated the most substantial improvement with a 5.27-fold enhancement in Papp compared to oleanolic acid. mdpi.com

Pharmacokinetic evaluations in rats for two selected prodrugs, the L-Val ester and the L-Val-L-Val ester, also showed marked improvements in oral bioavailability. The L-Val ester prodrug resulted in a 3.04-fold increase in Cmax and a 3.55-fold increase in the area under the curve (AUC), while the L-Val-L-Val ester prodrug showed a 2.62-fold and 3.39-fold enhancement in Cmax and AUC, respectively. mdpi.com Notably, some of the propylene glycol-linked prodrugs exhibited superior stability, permeability, affinity, and bioavailability when compared to their ethylene glycol-linked counterparts. mdpi.com

Table 2: Permeability and Pharmacokinetic Data of Propylene Glycol-Linked Oleanolic Acid Prodrugs

| Prodrug Moiety | Permeability Enhancement (Papp fold increase vs. OA) | Cmax Enhancement (fold increase vs. OA) | AUC(0→24) Enhancement (fold increase vs. OA) |

|---|---|---|---|

| L-Val ester | 5.27 | 3.04 | 3.55 |

| L-Val-L-Val ester | 3.31 | 2.62 | 3.39 |

| D-Val-L-Val ester | 2.26 | Not Reported | Not Reported |

| L-Phe ester | 2.10 | Not Reported | Not Reported |

| L-Ile ester | 2.03 | Not Reported | Not Reported |

| L-Ala-L-Val ester | 1.87 | Not Reported | Not Reported |

| L-Ala-L-Ile ester | 1.39 | Not Reported | Not Reported |

Phosphate Prodrug Development

Information regarding the development of simple phosphate prodrugs of oleanolic acid is not extensively available in the reviewed literature.

1,3-Cyclopropanyl Phosphate Ester Prodrugs

A more complex phosphate prodrug strategy involves the synthesis of 1,3-cyclic propanyl phosphate esters of oleanolic acid. This approach was designed to create novel prodrugs with sustained-release properties, potentially improving bioavailability and prolonging the half-life of the parent compound. nih.gov

In one study, two such prodrugs of oleanolic acid were designed and synthesized. mdpi.com The in vitro metabolism of these prodrugs was investigated by incubation with rat liver microsomes, which showed a gradual release of the parent oleanolic acid over time, with a significant portion being released within 30 minutes. mdpi.com

In vivo pharmacokinetic studies in rats following intravenous injection demonstrated that both the prodrugs and the released oleanolic acid could be detected in the plasma for up to 48 hours. mdpi.com This indicates a prolonged half-life (t1/2) compared to the direct injection of oleanolic acid. mdpi.com Biodistribution studies revealed that the highest concentrations of the compounds were found in the liver, suggesting a potential for targeted delivery to this organ. mdpi.com

Bioconversion Approaches for Novel Oleanolic Acid Analogues

Bioconversion, which utilizes microorganisms or enzymes, has emerged as a valuable and environmentally friendly strategy for the structural modification of oleanolic acid. nih.govnih.gov This method allows for selective and precise modifications of the oleanolic acid molecule, leading to the generation of novel analogues with potentially enhanced biological activities. nih.gov

Several studies have demonstrated the successful biotransformation of oleanolic acid using various microbial strains. For example, the fungus Fusarium lini has been shown to produce two oxidative metabolites of oleanolic acid: 2α,3β-dihydroxyolean-12-en-28-oic acid and 2α,3β,11β-trihydroxyolean-12-en-28-oic acid. nih.gov The bacterium Nocardia sp. NRRL 564 was used to achieve the esterification of the carboxyl group at C-28, yielding oleanolic acid methyl ester. nih.gov

The bacterium Rhodococcus rhodochrous IEGM 757 has been identified as a catalyst for the functionalization of oleanolic acid at positions C5, C22, and C23. mdpi.com This biotransformation resulted in the formation of a novel 5α,22α-dihydroxy derivative of gypsogenic acid (3β,5α,22α-trihydroxyolean-12-ene-23,28-dioic acid). mdpi.com Another example is the use of Mucor rouxii, which produced three new derivatives: 7β-hydroxy-3-oxo-olean-12-en-28-oic acid, 7β,21β-dihydroxy-3-oxo-olean-12-en-28-oic acid, and 3β,7β,21β-trihydroxyolean-12-en-28-oic acid, along with a known compound, 21β-hydroxy-3-oxo-olean-12-en-28-oic acid. nih.gov

Table 3: Examples of Bioconversion of Oleanolic Acid and Resulting Analogues

| Microorganism | Resulting Analogue(s) | Type of Modification |

|---|---|---|

| Fusarium lini | 2α,3β-dihydroxyolean-12-en-28-oic acid | Hydroxylation |

| 2α,3β,11β-trihydroxyolean-12-en-28-oic acid | Hydroxylation | |

| Nocardia sp. NRRL 564 | Oleanolic acid methyl ester | Esterification |

| Rhodococcus rhodochrous IEGM 757 | 3β,5α,22α-trihydroxyolean-12-ene-23,28-dioic acid | Hydroxylation and Oxidation |

| Mucor rouxii | 7β-hydroxy-3-oxo-olean-12-en-28-oic acid | Hydroxylation and Oxidation |

| 7β,21β-dihydroxy-3-oxo-olean-12-en-28-oic acid | Hydroxylation and Oxidation | |

| 3β,7β,21β-trihydroxyolean-12-en-28-oic acid | Hydroxylation | |

| 21β-hydroxy-3-oxo-olean-12-en-28-oic acid | Hydroxylation and Oxidation |

Structure Activity Relationship Sar Studies

Correlation of Chemical Modifications with Biological Potency

Chemical modifications of the oleanolic acid (OA) structure are central to improving its efficacy. The primary sites for these alterations are the A-ring (specifically the C-2 and C-3 positions), the C-ring (C-11 derivatization), and the C-28 carboxyl group. mdpi.com These targeted changes influence the molecule's interaction with biological targets, thereby modulating its potency.

The biological activity of oleanolic acid derivatives is highly dependent on the nature and position of functional group substitutions.

C-28 Carboxyl Group: This position is crucial for various biological activities. Modifications such as the formation of esters or amides have been shown to significantly increase antitumor activity. mdpi.com For instance, introducing a disubstituted amide structure at C-28 can markedly improve the antiviral selectivity index of oleanolic acid. nih.gov However, for the inhibition of human carboxylesterase 1 (hCE1), a free 28-carboxyl group is essential, as modifications like esters, amides, or alcohols at this site are detrimental to inhibitory activity. nih.gov For certain antiparasitic activities, the presence of the free carboxylic acid is also considered beneficial. nih.gov

C-3 Hydroxyl Group: The hydroxyl group at the C-3 position is another key site for modification. Acetylation at this site, combined with methylation at the C-28 position, has been shown to enhance the anti-inflammatory properties of oleanolic acid. mdpi.com

A-Ring Modifications: Introducing heterocyclic rings, such as pyrazole, into the A-ring of the oleanane (B1240867) skeleton has been explored. These modifications, particularly when combined with the insertion of amide groups at C-28, have yielded compounds with significant inhibitory activity against cancer cell lines. mdpi.com

The table below summarizes the effect of specific functional group substitutions on the biological activity of oleanolic acid derivatives.

Table 1: Effect of Functional Group Substitutions on Biological Activity

| Modification Site | Functional Group Change | Resulting Biological Effect | Source(s) |

|---|---|---|---|

| C-28 | Ester or Amide Formation | Increased antitumor activity | mdpi.com |

| C-28 | Disubstituted Amide | Improved antiviral selectivity index | nih.gov |

| C-28 | Ester, Amide, or Alcohol | Decreased inhibition of hCE1 | nih.gov |

| C-3 | Acetylation | Enhanced anti-inflammatory properties (with C-28 methylation) | mdpi.com |

| A-Ring | Introduction of Heterocyclic Ring | Significant anticancer activity (with C-28 amides) | mdpi.com |

The stereochemistry of oleanolic acid, which has eight chiral centers, is a critical determinant of its biological function. mdpi.com The orientation of substituents, particularly the hydroxyl group at the C-3 position, plays a significant role. The naturally predominant 3β-OH isomer and the less common 3α-OH isomer can exhibit different biological activities. mdpi.com For example, altering the C-3 configuration from 3β to 3α, while maintaining antiviral activity, can significantly improve the selectivity index of oleanolic acid derivatives against the avian influenza virus H5N1. nih.gov

The pentacyclic structure of oleanolic acid can also adopt different conformations at interfaces, which influences its interaction with other molecules. It has been shown that these terpenes can acquire two competing conformations, affecting their packing and phase behavior in monolayer systems. researchgate.net These steric characteristics are crucial factors in determining the bioactivity and pharmacological suitability of triterpenoids. mdpi.com

Connecting two oleanolic acid molecules to form dimers has emerged as a successful strategy to enhance biological potency. nih.govnih.gov These dimers can be synthesized using various linkers, such as esters, amides, or triazoles, connecting either the C-3 or C-28 positions. nih.govresearchgate.net

Cytotoxic Activity: Oleanolic acid dimers have demonstrated significantly higher cytotoxic activity against various cancer cell lines compared to the parent monomer, with some dimers showing IC₅₀ values below 10 µM. nih.govmdpi.com Studies suggest that dimers with shorter linker chains (up to four carbon atoms) are particularly active. mdpi.com

Glycogen (B147801) Phosphorylase Inhibition: Dimerization has also been shown to improve the inhibition of glycogen phosphorylase, with some triazole-linked dimers being more potent than oleanolic acid itself. nih.gov

Hybrid molecules, formed by conjugating oleanolic acid with other chemical moieties like amino acids or glucosyl groups, also show modified activity profiles. nih.govnih.gov For example, glucoconjugates of oleanolic acid linked by a triazole moiety have exhibited moderate-to-good inhibitory activity against rabbit muscle glycogen phosphorylase. nih.gov

SAR Analysis for Specific Targets or Pathways

The structural modifications of oleanolic acid have been analyzed to understand their impact on specific molecular targets, leading to the development of more selective inhibitors.

Oleanolic acid is a known inhibitor of glycogen phosphorylase (GP), an enzyme linked to type 2 diabetes. nih.govresearchgate.net SAR studies have focused on creating derivatives with enhanced inhibitory effects.

Dimerization: The synthesis of oleanolic acid dimers has proven to be an effective strategy. Four out of six synthesized dimers, linked via amide, ester, or triazole groups, showed inhibitory activity against rabbit muscle glycogen phosphorylase a (RMGPa). nih.gov The most potent dimers displayed IC₅₀ values of approximately 3 µM, which is significantly lower than that of the parent oleanolic acid (IC₅₀ = 14 µM). nih.govresearchgate.net

Glucoconjugates: The synthesis of glucoconjugates of oleanolic acid, where a sugar moiety is attached, has also yielded effective GP inhibitors. Several of these triterpene-glycoside conjugates demonstrated moderate-to-good inhibitory activity, with the most effective compound showing an IC₅₀ value of 1.14 µM. nih.gov

The table below presents comparative inhibitory data for oleanolic acid and its derivatives against glycogen phosphorylase.

Table 2: Inhibition of Glycogen Phosphorylase by Oleanolic Acid and its Derivatives

| Compound | Type | IC₅₀ (µM) | Target | Source(s) |

|---|---|---|---|---|

| Oleanolic Acid | Monomer | 14 | RMGPa | nih.govresearchgate.net |

| Dimer 2 | Triazole-linked Dimer | ~3 | RMGPa | nih.gov |

| Dimer 7 | Amide-linked Dimer | ~3 | RMGPa | nih.gov |

| Glucoconjugate 12 | Triazole-linked Glucoconjugate | 1.14 | RMGPa | nih.gov |

HIV-1 protease is an essential enzyme in the viral life cycle, making it a key target for anti-HIV drugs. researchgate.net Oleanolic acid itself inhibits HIV-1 replication and the activity of HIV-1 protease. researchgate.net SAR studies have aimed to enhance this inhibitory potential.

The conjugation of amino acids and an acyl group to the oleanolic acid scaffold has been investigated to improve HIV-1 protease inhibition. nih.gov

Influence of Acyl Groups: The presence of a carboxyacyl group, particularly a phthaloyl group, generally improves the inhibition of HIV-1 protease. Three 3-phthaloyl derivatives were found to be 60- to 100-fold more active than the parent oleanolic acid, with IC₅₀ values in the sub-micromolar range (below 5 µM). nih.gov

Molecular Docking Studies: Computational studies have supported these experimental findings. Derivatives exhibiting the highest inhibitory activity in vitro also showed the highest binding energies in molecular docking simulations with the protease, suggesting a strong interaction with the enzyme's active site. nih.gov

The results indicate that coupling one or two amino acids and a phthaloyl group to oleanolic acid is a promising strategy for developing potent antiviral agents against HIV. nih.gov

PTP1B Inhibition

Protein tyrosine phosphatase 1B (PTP1B) is a key negative regulator in insulin (B600854) signaling pathways, making it a significant target for the treatment of type 2 diabetes and obesity. Structure-activity relationship (SAR) studies have demonstrated that the inhibitory activity of oleanolic acid derivatives against PTP1B is highly dependent on specific structural modifications.

The integrity of the A-ring and the double bond at C-12 (12-ene moiety) are crucial for maintaining PTP1B inhibitory activity. nih.govmdpi.com Modifications at both the C-3 and C-28 positions significantly influence the compound's potency. For instance, the introduction of a carbohydrate moiety at the C-3 position and a long acidic chain at the C-28 position can strongly impact PTP1B inhibition. nih.gov

Research has shown that the addition of hydrophilic and acidic groups is associated with enhanced inhibitory effects. nih.gov The distance between the main oleanane structure and these acidic groups also plays a critical role in the interaction with the enzyme. mdpi.commdpi.com A study synthesizing various sugar-substituted derivatives found that certain compounds exhibited potent inhibitory activities, with IC50 values as low as 0.56 µM. nih.gov Another series of derivatives, modified at the carboxyl (C-28) and hydroxyl (C-3) groups, yielded a compound with an IC50 value of 3.12 µM. mdpi.com These findings highlight that strategic modifications of the oleanolic acid scaffold can lead to the development of powerful and selective PTP1B inhibitors.

Table 1: SAR of Oleanolic Acid Derivatives on PTP1B Inhibition Data sourced from multiple studies to illustrate structure-activity relationships.

| Compound/Derivative | Modification Summary | IC50 (µM) | Key SAR Finding |

| Derivative 3e | Sugar moiety at C-3, acidic chain at C-28 | 0.56 | The combination of specific sugar and acidic chain substitutions dramatically increases potency. nih.gov |

| Derivative 2f | Sugar moiety at C-3, acidic chain at C-28 | 1.91 | Demonstrates that different substitutions at C-3 and C-28 result in varied but still potent inhibition. nih.gov |

| Derivative 25f | Modification at C-28 with a hydrophilic, acidic group | 3.12 | Highlights the importance of hydrophilic and acidic groups at the C-28 position for activity. nih.govacs.org |

| Derivative 3d | Sugar moiety at C-3, acidic chain at C-28 | 9.21 | Shows moderate inhibitory activity, indicating sensitivity to the type of substitution. nih.gov |

Anti-Inflammatory Effects

The anti-inflammatory properties of oleanolic acid and its derivatives are well-documented, with SAR studies providing insight into the structural requirements for this activity. Modifications to the core structure can significantly alter the compound's ability to inhibit key inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs). mdpi.comtandfonline.com

The synthesis of derivatives with alterations at the C-2 position of the A-ring has been a successful strategy. For example, creating arylidene derivatives at this position has led to compounds with enhanced anti-inflammatory effects. tandfonline.com Studies have shown that certain derivatives can inhibit NO production by over 50%, and also suppress pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. mdpi.com

The biotransformation of oleanolic acid has also yielded derivatives with potent anti-inflammatory activity. Hydroxylated and glycosylated molecules produced through this method have been shown to significantly reduce NO generation, with IC50 values ranging from 8.28 to 40.74 µM. mdpi.com Furthermore, the synthesis of 3-acetylated derivatives, isoxazole (B147169) derivatives, and oxime derivatives has been explored to enhance anti-inflammatory action. nih.gov These studies collectively indicate that modifications across the oleanolic acid scaffold, particularly on the A-ring, can lead to derivatives with superior anti-inflammatory profiles compared to the parent compound. tandfonline.com

Table 2: SAR of Oleanolic Acid Derivatives on Anti-Inflammatory Activity Data compiled from various studies illustrating the impact of structural changes on inflammatory markers.

| Compound/Derivative | Modification Summary | Target/Assay | Activity/Result | Key SAR Finding |

| Arylidene Derivatives (e.g., 3d, 3e, 3l, 3n, 3o ) | Arylidene group at C-2 position | NO, IL-6, TNF-α Inhibition | Significant inhibition of inflammatory mediators | Modification at the C-2 position is a key strategy for enhancing anti-inflammatory activity. tandfonline.com |

| Biotransformed Derivatives | Hydroxylation and glycosylation at various positions | NO Production | IC50 values between 8.28 and 40.74 µM | Enzymatic modifications can produce potent anti-inflammatory agents. mdpi.com |

| Diamine-PEGylated Derivative (OADP ) | Diamine-PEGylation | TNF-α, IL-1β, iNOS, COX-2 | Potent inhibition in LPS-stimulated cells | PEGylation can be used to create derivatives with strong anti-inflammatory effects. mdpi.com |

| Maslinic Acid | Hydroxylation at C-2 | Inflammation-related genes | Potent inhibition of gene expression | The presence of a hydroxyl group at the C-2 position contributes to anti-inflammatory activity. mdpi.com |

Cytotoxic Activity

The cytotoxic activity of oleanolic acid derivatives against various cancer cell lines has been extensively investigated, with SAR studies revealing that specific structural features are critical for enhancing potency and selectivity. Modifications to the oleanolic acid backbone can lead to compounds with significantly improved anticancer effects.

One key finding is that structural changes to the C-28 carboxyl group, such as the formation of esters or amides, can substantially increase antitumor activity. mdpi.com Similarly, substitutions at the C-3 position are crucial. SAR analysis indicates that having a hydrogen-bond donor substitution at the C-3 position can be advantageous for improving cytotoxicity against prostate (PC3), lung (A549), and breast (MCF-7) cancer cell lines. nih.gov

The synthesis of oleanolic acid lactones and bromolactones has also proven to be an effective strategy for creating potent cytotoxic agents. mdpi.com In one study, a series of derivatives were synthesized and tested against several cancer cell lines. Compound 17 showed the most potent activity against the PC3 cell line with an IC50 of 0.39 µM, while compound 28 was most effective against the A549 cell line with an IC50 of 0.22 µM. nih.gov These results underscore the potential to develop highly active anticancer agents by strategically modifying the oleanolic acid structure.

Table 3: SAR of Oleanolic Acid Derivatives on Cytotoxic Activity Data from studies evaluating the cytotoxicity of derivatives against human cancer cell lines.

| Compound/Derivative | Modification Summary | Cancer Cell Line | IC50 (µM) | Key SAR Finding |

| Compound 28 | H-donor substitution at C-3 | A549 (Lung) | 0.22 | Demonstrates the high potency achievable with C-3 modifications against lung cancer cells. nih.gov |

| Compound 17 | H-donor substitution at C-3 | PC3 (Prostate) | 0.39 | Highlights the effectiveness of C-3 substitution for improving cytotoxicity against prostate cancer cells. nih.gov |

| Lactone/Bromolactone Derivatives (e.g., 6, 2, 10 ) | Formation of lactone or bromolactone rings | Various cell lines | Activity in the micromolar range | The introduction of lactone rings is a viable strategy for enhancing cytotoxic effects. mdpi.com |

| Oleanolic Acid Saponins | Glycosylation at C-3 or C-28 | Various cell lines | Varied | The type and position of sugar moieties influence cytotoxic activity. nih.gov |

Computational and in Silico Research Approaches

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as oleanolic acid) when bound to a second (a receptor, typically a protein). These simulations are crucial for understanding the structural basis of a ligand's biological activity.

Molecular docking studies have been extensively used to explore the interaction of oleanolic acid with various protein targets implicated in a range of diseases.

Epidermal Growth Factor Receptor (EGFR): EGFR is a key target in cancer therapy. Docking simulations have been employed to design and analyze novel oleanolic acid analogues that target the EGFR tyrosine kinase domain. nih.govtandfonline.com For instance, studies have used computer-aided drug design to introduce active groups at the C-3 and C-28 positions of the oleanolic acid scaffold, with subsequent docking simulations predicting the binding possibility of these new analogues with EGFR. tandfonline.com One study focusing on oleanolic acid lactone derivatives identified a promising candidate, compound 6, which demonstrated strong interactions with critical residues in the EGFR active site, such as LYS 721 and ASP 831. nih.gov

3-Hydroxy-3-methylglutaryl-CoA Reductase (HMGCR): As the rate-limiting enzyme in cholesterol synthesis, HMGCR is a major target for managing hypercholesterolemia. Molecular docking simulations have shown that oleanolic acid can bind within the hydrophobic cavity of HMGCR. mdpi.com These interactions are primarily hydrophobic, which is consistent with the pentacyclic triterpenoid (B12794562) structure of oleanolic acid. tandfonline.com The simulations help to explain how oleanolic acid may inhibit the enzyme's activity by occupying the active site, thereby preventing the binding of the natural substrate, HMG-CoA. tandfonline.com

Acetylcholinesterase (AChE): AChE inhibitors are used to treat the symptoms of Alzheimer's disease. Computational studies have investigated the inhibitory potential of oleanolic acid against AChE. mdpi.com Docking analyses have revealed that oleanolic acid can position itself within the enzyme's binding cavity, potentially blocking the catalytic site and restricting substrate access. mdpi.com

The table below summarizes key findings from molecular docking studies of oleanolic acid with these protein targets.

| Target Protein | Key Interacting Residues | Predicted Binding Affinity / Score | Type of Interactions | Reference(s) |

| EGFR | LYS 721, ASP 831 | Not specified | Not specified | nih.gov |

| HMGCR | Not specified | Affinity (KD): 79.44 µM | Hydrophobic interactions | tandfonline.com |

| AChE | Not specified | IC50: 9.22 µM (experimental) | Not specified | mdpi.com |

Note: Binding affinities and scores are reported as found in the source literature and may be derived from different scoring functions or experimental validation.

A critical component of molecular docking is the identification and characterization of potential binding sites or cavities on the target protein's surface. Algorithms are used to detect pockets suitable for ligand binding. For oleanolic acid and its derivatives, researchers have used tools to identify the top-ranked cavities in target proteins like Focal Adhesion Kinase (FAK) for blind docking, where the binding site is not known in advance. mdpi.com In studies involving the nuclear factor kappa B (NF-κB) p65 subunit, analyses revealed binding pockets characterized by positively charged residues that can accommodate DNA and a deep, neutral pocket where oleanolic acid derivatives can bind. nih.gov Similarly, in the investigation of oleanolic acid as an allosteric agonist of integrin αM, the allosteric pocket was specifically chosen as the binding site for docking based on the compound's chemical structure. frontiersin.org This characterization is essential for understanding how oleanolic acid achieves its effect and for designing derivatives with improved specificity and affinity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a deeper understanding of the physical movements of atoms and molecules over time. For ligand-receptor complexes, MD simulations can assess the stability of the docked pose and reveal dynamic conformational changes that are not apparent in static docking models.

MD simulations are frequently performed after molecular docking to validate the predicted binding mode and assess the stability of the ligand-receptor complex. For example, after docking oleanolic acid into the binding pocket of integrin αM, MD simulations were used to investigate the stability of the binding. frontiersin.org These simulations can track parameters like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the simulation period. A stable RMSD trajectory suggests that the ligand remains firmly bound within the active site, confirming a stable interaction. Such stability analyses have been crucial in confirming that oleanolic acid can be accommodated within the allosteric pocket of the integrin αM-I domain. frontiersin.org

Beyond stability, MD simulations can reveal how oleanolic acid influences the conformational dynamics of its target protein. In the study of integrin αM, simulations showed that oleanolic acid binding could increase the flexibility of the α7 helix, promoting its movement. frontiersin.org This dynamic change is thought to facilitate the conversion of the integrin's I-domain from a closed to an open conformation, providing a mechanistic explanation for oleanolic acid's function as an allosteric agonist. frontiersin.org Similarly, MD simulations have been used to study the interaction of oleanolic acid with AChE, providing insights into the dynamic behavior of the complex. mdpi.com These studies highlight the power of MD simulations to move from a static picture of binding to a dynamic understanding of molecular mechanism.

Structure-Based Drug Design (SBDD) and Virtual Screening

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize new drug candidates. Oleanolic acid, with its versatile pentacyclic triterpene scaffold, is an excellent starting point for SBDD. benthamdirect.comnih.gov Researchers use computational docking and modeling to guide the chemical modification of the oleanolic acid structure to enhance its biological activity and pharmacokinetic properties. tandfonline.comtandfonline.comlsbu.ac.uk For example, based on simulated docking with EGFR, novel oleanolic acid analogues were designed by introducing specific active groups at the C-3 and C-28 positions to improve their antitumor effects. tandfonline.comtandfonline.com

Virtual screening is another powerful in silico technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. In one study, virtual screening based on molecular similarity to known ligands of the RORγT nuclear receptor successfully identified oleanolic acid as a potential inverse agonist from a chemical library. nih.gov This approach, which uses calculated molecular fingerprints, can rapidly narrow down vast chemical spaces to a manageable number of promising candidates for further experimental testing. nih.gov These examples demonstrate how SBDD and virtual screening, applied to the oleanolic acid scaffold, can accelerate the discovery of novel therapeutic agents. benthamdirect.com

ADMETox Profile Predictions for Derivatives

Computational, or in silico, research approaches are pivotal in the early stages of drug discovery for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMETox) profiles of new chemical entities. These predictive models allow for the screening of large libraries of compounds to identify candidates with favorable pharmacokinetic and safety properties, thereby reducing the time and cost associated with preclinical development. For derivatives of oleanolic acid, various in silico studies have been conducted to evaluate their potential as therapeutic agents.

One area of focus has been the synthesis and evaluation of oleanolic acid dimers (OADs). nih.govnih.gov A study exploring a series of 14 synthesized OADs utilized the ADMETlab 2.0 database to predict their ADMETox properties. nih.govnih.gov The predictions indicated that these dimers generally possess beneficial pharmacokinetic profiles. nih.govnih.gov For instance, all tested OADs were predicted to be human intestinal absorption (HIA) positive, suggesting good absorption from the gastrointestinal tract. Furthermore, they were predicted not to be substrates for P-glycoprotein, which is an efflux pump that can limit the bioavailability of drugs. However, they were predicted to be inhibitors of P-glycoprotein. In terms of metabolism, the dimers were predicted to be non-substrates for several key cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2D6, but were identified as substrates for CYP2C9 and CYP3A4. nih.gov Toxicity predictions suggested a generally favorable profile, with the OADs predicted to be negative for human ether-a-go-go-related gene (hERG) inhibition, a critical indicator for cardiotoxicity. nih.gov

Another class of derivatives that has been subjected to in silico ADMETox analysis are oleanolic acid lactones and bromolactones. mdpi.com A study investigating a series of these compounds also employed computational tools to predict their pharmacokinetic and safety profiles. mdpi.com The results of this analysis pointed towards favorable ADMETox properties for these derivatives, supporting their potential as drug candidates. mdpi.com For example, the analysis confirmed favorable pharmacokinetic and safety profiles for the synthesized lactones and bromolactones. mdpi.com

The high lipophilicity of triterpene compounds like oleanolic acid can present challenges related to poor water solubility and bioavailability. mdpi.com Computational studies are therefore valuable in guiding the structural modifications necessary to enhance these properties. For instance, the introduction of polar functional groups, such as hydroxyl or carboxyl groups, can be explored in silico to predict their impact on increasing polarity and water solubility, which may lead to improved pharmacokinetic characteristics. mdpi.com

Table 1: Predicted ADMET Properties of Oleanolic Acid Dimers (OADs)

| Parameter | Prediction |

| Human Intestinal Absorption (HIA) | Positive |

| P-glycoprotein Substrate | No |

| P-glycoprotein Inhibitor | Yes |

| CYP1A2 Substrate | No |

| CYP2C19 Substrate | No |

| CYP2D6 Substrate | No |

| CYP2C9 Substrate | Yes |

| CYP3A4 Substrate | Yes |

| hERG Inhibition | Negative |

Bioavailability Enhancement Strategies in Preclinical Research

Nanocarrier Systems

Nanotechnology-based approaches have emerged as a primary strategy to enhance the bioavailability of oleanolic acid. By encapsulating the compound within nanocarriers, it is possible to improve its solubility, protect it from degradation, and facilitate its transport across biological membranes researchgate.net.

Nano-emulsions are colloidal dispersions of oil and water stabilized by surfactants, with droplet sizes typically in the nanometer range. These systems can significantly enhance the solubility and absorption of lipophilic drugs like oleanolic acid.

A self-nano-emulsifying drug delivery system (SNEDDS) was developed to improve the oral delivery of oleanolic acid. This system forms a nano-emulsion upon gentle agitation in an aqueous medium, such as gastrointestinal fluids. Preclinical studies in rats demonstrated that the SNEDDS formulation significantly increased the oral bioavailability of oleanolic acid by 5.07-fold compared to conventional tablets japsonline.com. Another study focused on a self-micro-emulsifying drug delivery system (SMEDDS), which resulted in a 2.4-fold increase in relative bioavailability in rats, suggesting that these systems are potent enhancers of both dissolution and oral absorption for poorly water-soluble triterpenoids mdpi.com.

Further research involved the development of two distinct microemulsions (MEs), ME-1 and ME-2, which increased the aqueous solubility of oleanolic acid by 1000-fold and 3000-fold, respectively. In vitro studies using a parallel artificial membrane permeability assay (PAMPA) showed enhanced intestinal permeability for both formulations compared to free oleanolic acid. The release of oleanolic acid from these microemulsions was sustained, reaching 60% for ME-1 and 51% for ME-2 after 8 hours japsonline.com. These findings highlight the potential of nano-emulsion systems to improve the oral therapeutic efficacy of oleanolic acid japsonline.com.

For dermal applications, a nano-emulsion composed of castor oil, labrasol, transcutol-P, and propylene (B89431) glycol was designed. This formulation, with a mean droplet size below 600 nm, demonstrated effective skin permeation and retention, suggesting its utility for localized action.

Table 1: Preclinical Studies of Oleanolic Acid Nano-Emulsions

| Formulation Type | Key Findings | Reference |

|---|---|---|

| Self-Nano-Emulsifying Drug Delivery System (SNEDDS) | 5.07-fold increase in oral bioavailability in rats compared to tablets. | japsonline.com |

| Self-Micro-Emulsifying Drug Delivery System (SMEDDS) | 2.4-fold increase in relative bioavailability in rats. | mdpi.com |

| Microemulsion-1 (ME-1) | 1000-fold increase in aqueous solubility; 60% drug release in 8 hours. | japsonline.com |

| Microemulsion-2 (ME-2) | 3000-fold increase in aqueous solubility; 51% drug release in 8 hours. | japsonline.com |

Mesoporous silica nanoparticles (MSNs) are recognized as promising carriers for enhancing the oral bioavailability of poorly water-soluble drugs due to their large surface area, high pore volume, and tunable pore size nih.gov. These properties allow for the efficient loading of drug molecules in a non-crystalline, amorphous state, which can significantly improve their dissolution rate and subsequent absorption.

While extensive preclinical research has demonstrated the efficacy of MSNs for various BCS Class II and IV drugs, specific studies on the formulation of oleanolic acid with mesoporous silica nanoparticles are not extensively detailed in the available literature. However, the fundamental principles of MSN-based drug delivery suggest a strong potential for enhancing the bioavailability of oleanolic acid. By loading oleanolic acid into the porous structure of MSNs, the compound's crystalline state can be transformed into an amorphous one, bypassing the energy barrier required for dissolution of the crystal lattice.

General preclinical studies on other poorly soluble compounds have shown that MSN formulations can lead to significant improvements in oral bioavailability. For instance, a study on the model drug telmisartan demonstrated that its MSN formulation led to a relative bioavailability of 154.4 ± 28.4% in beagle dogs compared to the marketed product. The mechanism behind this enhancement is attributed to both improved drug dissolution and increased permeability across intestinal epithelial cells. It is hypothesized that a similar mechanism would apply to oleanolic acid, thereby improving its absorption and therapeutic efficacy.

Solid lipid nanoparticles (SLNs) are colloidal carriers made from physiological lipids that are solid at room temperature. They offer advantages such as high biocompatibility, biodegradability, and the ability to provide controlled drug release, making them an effective strategy for improving the oral bioavailability of lipophilic compounds.

Several preclinical studies have investigated the use of SLNs to deliver oleanolic acid. In one study, oleanolic acid-loaded SLNs were prepared using an improved emulsion-solvent evaporation method. These nanoparticles exhibited a mean diameter of 104.5 ± 11.7 nm, a zeta potential of -25.5 ± 1.8 mV, and a high encapsulation efficiency of 94.2 ± 3.9%. In vitro release studies showed a slow and sustained release of oleanolic acid at a rate of 4.88% per hour, following a zero-order release model.

Another study utilized the film-ultrasound dispersion technique to produce SLNs with a diameter distribution of 75 ± 20.3 nm and an encapsulation efficiency exceeding 97.81% japsonline.com. A different formulation prepared via the emulsion solvent evaporation method yielded optimized SLNs with a particle size of 312.9 ± 3.617 nm, a polydispersity index of 0.157 ± 0.014, and an encapsulation efficiency of 86.54 ± 1.818%. These SLNs significantly improved the solubility of oleanolic acid, showing a 16-fold increase in water and a 10-fold increase in phosphate-buffered saline (pH 6.8) compared to the free drug.

Table 2: Physicochemical Properties of Oleanolic Acid-Loaded Solid Lipid Nanoparticles (SLNs)

| Preparation Method | Particle Size (nm) | Encapsulation Efficiency (%) | Key Finding | Reference |

|---|---|---|---|---|

| Emulsion-Solvent Evaporation | 104.5 ± 11.7 | 94.2 ± 3.9 | Slow, zero-order in vitro release. | |

| Film-Ultrasound Dispersion | 75 ± 20.3 | >97.81 | High encapsulation efficiency achieved. | japsonline.com |

Liposomes are vesicular structures composed of one or more lipid bilayers, which can encapsulate both hydrophilic and lipophilic compounds. They are a well-established platform for improving drug bioavailability and targeting researchgate.net.

A liposomal formulation of oleanolic acid demonstrated a significant enhancement in oral bioavailability. In a preclinical study with rats, this formulation increased the maximum plasma concentration (Cmax) of oleanolic acid by 6.90-fold compared to commercial tablets, resulting in a relative bioavailability of 607.9% japsonline.com. Polyvinylpyrrolidone (PVP)-modified liposomes have also been developed to enhance solubility and bioavailability japsonline.com.

Nanoliposomes, which are liposomes in the nanometer size range, have also been investigated. Oleanolic acid-loaded nanoliposomes were prepared using a modified ethanol (B145695) injection method, resulting in particles with diameters between 110-200 nm and an encapsulation efficiency of over 85%. These nanoliposomes were coated with polyethylene glycol (PEG) to improve their stability and circulation time. The PEGylated liposomes showed slower in vitro drug release compared to the native compound, indicating potential for sustained delivery japsonline.com.

Lactoferrin, a natural iron-binding glycoprotein, has been used to create nanoparticles for drug delivery. These nanoparticles can enhance intestinal absorption and bioavailability.

A novel oleanolic acid nanoparticle system loaded into lactoferrin (OA-NPs-Lf) was developed to improve its oral absorption. These nanoparticles, prepared using nanoparticle albumin-bound technology, exhibited a spherical morphology with a particle size of 202.2 ± 8.3 nm, a positive zeta potential of +27.1 ± 0.32 mV, and a high encapsulation efficiency of 92.59% ± 3.24% japsonline.com. In vivo pharmacokinetic studies in Sprague Dawley rats showed that the oral administration of this lactoferrin-based nanodelivery system resulted in a relative bioavailability of 340.59% compared to the free drug japsonline.com. This demonstrates that lactoferrin nanoparticles are a promising strategy for enhancing the oral bioavailability of poorly soluble and poorly absorbed drugs like oleanolic acid japsonline.com.

Table 3: Characteristics and Performance of Oleanolic Acid-Loaded Lactoferrin Nanoparticles

| Parameter | Value | Reference |

|---|---|---|

| Particle Size | 202.2 ± 8.3 nm | japsonline.com |

| Zeta Potential | +27.1 ± 0.32 mV | japsonline.com |

| Encapsulation Efficiency | 92.59% ± 3.24% | japsonline.com |

Solid Dispersion Technologies